While TEA can complex with some metal ions, it's important to consult specific research on the interaction between TEA and the particular metal ion of interest for optimal chelation.
TEA concentration and suitability for specific cell lines should be determined by consulting relevant scientific literature or contacting cell culture product suppliers.
Triethanolamine is an organic compound with the chemical formula . It is a colorless to pale yellow viscous liquid with a weak ammoniacal odor. As a tertiary amine and triol, it contains three hydroxyl groups, making it an amphoteric compound that can act as both an acid and a base. This property enables it to stabilize pH levels in various formulations. Triethanolamine is produced primarily through the ammonolysis of ethylene oxide, yielding a mixture of monoethanolamine, diethanolamine, and triethanolamine itself, which are then separated for commercial use .
The mechanism of action of TEA depends on the specific application. Here are two notable examples:
While TEA is generally considered safe for most cosmetic applications, potential hazards exist:
Triethanolamine readily reacts with acids to form salts and water in exothermic reactions. It also absorbs carbon dioxide from the air in the presence of moisture, forming carbonate and bicarbonate salts. In industrial applications, it is involved in several important reactions, including:
The primary method for synthesizing triethanolamine involves the reaction of ethylene oxide with aqueous ammonia under controlled conditions. The process typically occurs at temperatures between 30-40 °C and pressures ranging from 71 to 304 kPa. By adjusting the stoichiometry of the reactants—specifically the ratios of ethylene oxide and ammonia—manufacturers can influence the yield of mono-, di-, and triethanolamines. The final product is purified through vacuum distillation to achieve high purity levels .
Triethanolamine is widely utilized across various industries due to its versatile chemical properties:
Research has shown that triethanolamine interacts with various substances, which can lead to different biological effects:
Triethanolamine shares structural similarities with other ethanolamines but possesses unique properties due to its triol structure. Here are some comparable compounds:
Compound | Structure Type | Unique Properties |
---|---|---|
Monoethanolamine | Primary amine | Less viscous; used primarily as a building block |
Diethanolamine | Secondary amine | Higher toxicity; often used as a corrosion inhibitor |
Tetraethanolamine | Quaternary amine | More complex; used in specialized applications |
Triethanolamine's unique combination of three hydroxyl groups allows it to function effectively as both an emulsifier and a pH stabilizer compared to its simpler counterparts. Its amphoteric nature further distinguishes it from other ethanolamines, enabling broader applications across various formulations .
Triethanolamine, with the molecular formula C₆H₁₅NO₃, is an organic compound that functions as both a tertiary amine and a triol [1] [2] [3]. The compound has a molecular weight of 149.1882 g/mol and is systematically named as 2-[bis(2-hydroxyethyl)amino]ethan-1-ol according to International Union of Pure and Applied Chemistry nomenclature [3] [4] [5].
The molecular structure consists of a central nitrogen atom bonded to three 2-hydroxyethyl groups, creating the chemical formula N(CH₂CH₂OH)₃ [1] [2] [6]. This arrangement places triethanolamine in the chemical class of 1,2-aminoalcohols, which are organic compounds containing an alkyl chain with an amine group bound to one carbon atom and an alcohol group bound to an adjacent carbon atom [5].
The central nitrogen atom in triethanolamine adopts a pyramidal geometry typical of tertiary amines, with the three 2-hydroxyethyl substituents arranged tetrahedrally around the nitrogen center [1] [7]. The molecule exhibits conformational flexibility due to rotation around the C-N and C-C bonds within each hydroxyethyl arm.
Research on the conformational behavior of triethanolamine has revealed the formation of intramolecular hydrogen bonding patterns [7]. The participation of all three hydroxyl groups in intramolecular hydrogen bonding is achieved through the formation of a cis intramolecularly hydrogen-bonded five-membered ring (O-H···N) and two intramolecularly hydrogen-bonded eight-membered rings (O-H···O) located symmetrically on either side of the five-membered ring [7].
The stereochemical arrangement allows for multiple conformational states, with the molecule adopting configurations that maximize intramolecular hydrogen bonding while minimizing steric hindrance between the three hydroxyethyl arms [7].
Nuclear magnetic resonance spectroscopy provides detailed structural information for triethanolamine through both ¹H and ¹³C NMR techniques [1] [8] [9].
In ¹³C NMR spectroscopy, triethanolamine exhibits characteristic chemical shifts that reflect the electronic environment of carbon atoms. The carbon atoms directly bonded to nitrogen typically appear in the range of 58-62 ppm, while the carbon atoms bearing hydroxyl groups are observed around 60-65 ppm, consistent with the deshielding effect of the electronegative oxygen atoms [8] [9].
The ¹H NMR spectrum of triethanolamine displays characteristic multipicity patterns reflecting the chemical equivalence and coupling relationships between protons. The methylene protons adjacent to nitrogen appear as triplets due to coupling with the adjacent CH₂ groups, while the methylene protons adjacent to oxygen show triplet patterns as well [1].
Infrared spectroscopy reveals the presence of characteristic functional groups in triethanolamine through specific vibrational frequencies [10]. The broad absorption band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibrations of the hydroxyl groups, with the broadness indicating extensive hydrogen bonding [11] [10].
The C-H stretching vibrations of the alkyl chains appear in the range of 2850-3000 cm⁻¹, while the C-O stretching vibrations of the alcohol groups are observed between 1000-1200 cm⁻¹ [11]. The C-N stretching vibrations characteristic of the tertiary amine functionality occur in the range of 1020-1250 cm⁻¹ [11].
Mass spectrometry provides detailed fragmentation patterns that confirm the molecular structure of triethanolamine [1] [6]. In electron ionization mass spectrometry, the molecular ion peak appears at m/z 149, corresponding to the molecular weight of the compound [1].
The base peak in gas chromatography-mass spectrometry occurs at m/z 118, representing a loss of 31 mass units (CH₂OH) from the molecular ion [1]. Other significant fragment ions include m/z 74 (32.91% relative intensity), m/z 56 (22.53%), and m/z 45 (12.57%), corresponding to various fragmentation pathways involving the loss of hydroxyethyl groups and subsequent rearrangements [1].
Tandem mass spectrometry experiments show the base peak at m/z 45.03 (100% relative intensity), with major fragments at m/z 70.07 (85.12%), m/z 44.05 (46.27%), and m/z 42.03 (37.55%) [1]. These fragmentation patterns are consistent with the presence of multiple hydroxyl groups and the tertiary amine structure.
Triethanolamine exhibits a melting point in the range of 20.5-21.6°C, indicating that the compound exists as a viscous liquid at room temperature [5] [12] [13]. The boiling point occurs at 335.4-360°C at atmospheric pressure, reflecting the high molecular weight and extensive intermolecular hydrogen bonding [12] [13] [11].
The enthalpy of formation for liquid triethanolamine has been determined as -664.2 ± 1.5 kJ/mol, indicating the thermodynamic stability of the compound [14]. The enthalpy of vaporization is 105.90 ± 2.20 kJ/mol, which is relatively high due to the strong intermolecular hydrogen bonding that must be overcome during the liquid-to-vapor phase transition [14].
The liquid phase heat capacity of triethanolamine at 298.15 K is 389.0 J/mol·K [15] [14]. This value reflects the molecular complexity and the contribution of vibrational modes associated with the multiple functional groups present in the molecule [16].
The thermal conductivity of triethanolamine at 20°C is 0.1954 W/m·K [15], which is typical for organic liquids with hydrogen bonding capabilities. The relatively low thermal conductivity compared to water or alcohols can be attributed to the larger molecular size and higher viscosity of the compound [15].
Triethanolamine exhibits very low vapor pressure, with values less than 0.01 mmHg at 20°C [12] [13]. This low volatility is a consequence of the extensive intermolecular hydrogen bonding between molecules, which stabilizes the liquid phase and requires significant energy input for vaporization [17].
The compound demonstrates hygroscopic behavior, readily absorbing moisture from the atmosphere due to its hydrogen bonding capacity [11] [18]. This property affects its handling and storage requirements, as exposure to air can lead to water uptake and potential changes in physical properties.
Triethanolamine exhibits excellent solubility in polar protic solvents due to its ability to form hydrogen bonds through both its hydroxyl groups and nitrogen lone pair [11] [17] [18]. The compound is completely miscible with water, demonstrating infinite solubility that results from strong hydrogen bonding interactions with water molecules [11] [17] [19].
The solubility extends to other polar solvents, with complete miscibility observed in ethanol, methanol, and acetone [11] [17] [18] [19]. The compound is also soluble in chloroform, although to a lesser extent than in protic solvents [17] [18]. In contrast, triethanolamine shows only slight solubility in nonpolar solvents such as benzene and diethyl ether, reflecting the polar nature of the molecule [11] [17] [18].
Triethanolamine functions as a strong base due to the lone pair of electrons on the nitrogen atom [5] [18]. The compound readily accepts protons to form the corresponding ammonium ion, with the pKa of the conjugate acid measured at 7.74-7.8 [13] [20]. This basicity makes triethanolamine useful as a neutralizing agent for acids and as a pH buffer in various applications.
The basic character of triethanolamine enables it to react with carbon dioxide from air in the presence of water, forming carbonate and bicarbonate salts [18]. This reactivity must be considered during storage and handling, as exposure to atmospheric carbon dioxide can lead to gradual neutralization of the base.
The reactivity profile of triethanolamine is dominated by the presence of both tertiary amine and multiple alcohol functional groups [18]. The compound is incompatible with strong acids, which would lead to acid-base neutralization reactions and salt formation [17].
Oxidizing materials pose a reactivity hazard, as they can oxidize either the amine functionality or the alcohol groups [17]. The compound also shows incompatibility with metals such as aluminum and copper, halogenated organics, and absorbent materials like cellulose and sawdust [17].
Triethanolamine exhibits a surface tension of 45.24-46.4 dynes/cm at 20°C [12] [13] [15], which is intermediate between that of water and typical organic liquids. This property, combined with its amphiphilic character arising from the polar hydroxyl and amine groups and the hydrophobic alkyl chains, contributes to its effectiveness as a surfactant in various applications [21].
The dielectric constant of triethanolamine is 29.36 at 20°C [13] [15], indicating significant polarity that facilitates solvation of ionic species and polar molecules. This high dielectric constant, combined with the compound's hydrogen bonding capability, makes it an effective solvent for polar substances and ionic compounds.
Corrosive;Irritant;Health Hazard